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molecular formula C9H10BrNO4S B3052589 2-(4-bromo-N-methylsulfonylanilino)acetic acid CAS No. 425423-24-1

2-(4-bromo-N-methylsulfonylanilino)acetic acid

Cat. No. B3052589
M. Wt: 308.15 g/mol
InChI Key: HPPVMNBRJXQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][cH:4][c:5]([N:8]([S:9](=[O:10])(=[O:11])[CH3:12])[CH2:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:6][cH:7]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([N:8]([S:9](=[O:10])(=[O:11])[CH3:12])[CH2:13][C:14](=[O:15])[OH:16])[cH:6][cH:7]1

Inputs

Step One
Name
CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N(CC(=O)O)c1ccc(Br)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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